Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Description
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS: 2060057-58-9) is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system. Its molecular formula is C₁₀H₁₂F₃N₃O₂, with a molecular weight of 263.22 g/mol . The compound is characterized by a methyl ester group at position 6 and a 2,2,2-trifluoroethyl substituent at position 3 of the triazolopyridine scaffold. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C10H12F3N3O2 |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
methyl 3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H12F3N3O2/c1-18-9(17)6-2-3-7-14-15-8(16(7)5-6)4-10(11,12)13/h6H,2-5H2,1H3 |
InChI Key |
HRXLNCOYAZMDCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=NN=C(N2C1)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions typically involve heating the reactants at 140°C for a few hours to obtain the desired product .
Chemical Reactions Analysis
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, leading to the formation of various derivatives.
Scientific Research Applications
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, making it valuable in understanding biological pathways.
Material Science: It is utilized in the development of functional materials, including polymers and dendrimers.
Mechanism of Action
The mechanism of action of Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to enzymes and receptors, leading to the modulation of biological pathways. This compound can inhibit certain kinases and enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
Key Observations :
- Methyl ester derivatives exhibit higher lipophilicity than carboxylic acids, favoring membrane permeability in drug design .
Physicochemical and Functional Comparisons
Solubility and Reactivity
- Methyl ester derivatives (e.g., target compound) are less polar than carboxylic acids, reducing aqueous solubility but improving organic solvent compatibility .
- Trifluoroethyl substituents increase resistance to oxidative metabolism compared to difluoromethyl or methyl groups, as seen in similar fluorinated pharmaceuticals .
Biological Activity
Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
- Molecular Formula : C10H9F3N4O2
- CAS Number : 2060043-08-3
- Molar Mass : 252.20 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the triazole ring and the introduction of the trifluoroethyl group. The methodologies often utilize various reagents and solvents to achieve the desired purity and yield. Specific synthetic pathways may vary based on the desired substituents on the pyridine and triazole moieties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A series of substituted triazoles were evaluated for their activity against Mycobacterium tuberculosis. Compounds with structural similarities showed IC50 values ranging from 1.35 to 4.00 μM against the pathogen .
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of various enzymes:
- Carboxylesterase Inhibition : Research indicated that derivatives with polyfluoroalkyl groups demonstrated selective inhibition of carboxylesterase (CaE), with molecular docking studies supporting these findings. The presence of an ester group was found to enhance inhibitory activity .
Antioxidant Activity
In addition to its antimicrobial properties, some derivatives of triazolo-pyridine compounds have shown promising antioxidant activity:
- Study Findings : Compounds tested in the ABTS assay demonstrated radical-scavenging abilities comparable to Trolox (a known antioxidant) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Trifluoroethyl Substitution : The introduction of trifluoroethyl groups enhances lipophilicity and may improve membrane permeability.
- Triazole Ring : The presence of a triazole ring is associated with increased biological activity against various pathogens and enzymes.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
